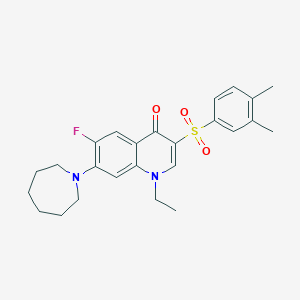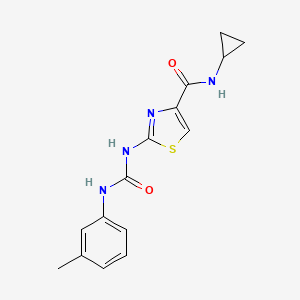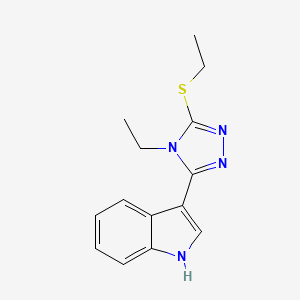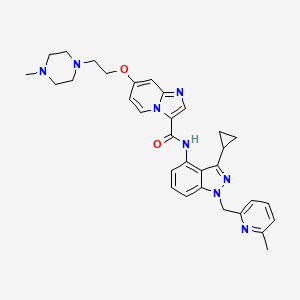
(1r,3r,5r,7r)-2-メトキシアダマンタン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyadamantane-2-carbonitrile is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. The incorporation of adamantane fragments in compounds often enhances their lipophilicity and stability, making them valuable in drug development .
科学的研究の応用
準備方法
The synthesis of 2-Methoxyadamantane-2-carbonitrile typically involves the reaction of adamantyl halides with dimethyl carbonate in the presence of zeolite catalysts such as NiHY or FeHY . The reaction conditions are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.
化学反応の分析
2-Methoxyadamantane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming imines or other condensation products.
作用機序
The mechanism of action of 2-Methoxyadamantane-2-carbonitrile is primarily related to its structural properties. The adamantane core provides rigidity and stability, while the methoxy and nitrile groups offer sites for chemical modifications. These modifications can enhance the compound’s interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target .
類似化合物との比較
2-Methoxyadamantane-2-carbonitrile can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic activity.
特性
IUPAC Name |
2-methoxyadamantane-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAPVKOKXIALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{3-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2465821.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2465827.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465829.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)
![4-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2465835.png)
![1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2465839.png)

![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)

